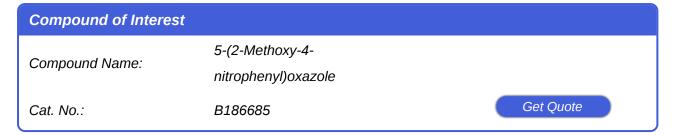


5-(2-Methoxy-4-nitrophenyl)oxazole chemical properties and IUPAC name

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An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)oxazole

This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and synthesis of **5-(2-Methoxy-4-nitrophenyl)oxazole**. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identification

5-(2-Methoxy-4-nitrophenyl)oxazole is an oxazole derivative that serves as a valuable building block in organic synthesis, notably as a key intermediate for pharmaceutical compounds.[1] Its structure features a nitro group and a methoxy group on the phenyl ring attached to the oxazole core.

Table 1: Chemical and Physical Properties of 5-(2-Methoxy-4-nitrophenyl)oxazole



Property	Value	Source(s)
IUPAC Name	5-(2-methoxy-4- nitrophenyl)-1,3-oxazole	[2]
Synonyms	5-(2-Methoxy-4- nitrophenyl)oxazole, Oxazole, 5-(2-Methoxy-4-nitrophenyl)-	[2]
CAS Number	198821-78-2	[2][3]
Molecular Formula	C10H8N2O4	[4]
Molecular Weight	220.18 g/mol	[4]
Melting Point	150-152 °C	[5]
Boiling Point	355.2±27.0 °C (Predicted)	[4]
Density	1.321±0.06 g/cm³ (Predicted)	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **5-(2-Methoxy-4-nitrophenyl)oxazole**.

Table 2: Spectroscopic Data for 5-(2-Methoxy-4-nitrophenyl)oxazole

Technique	Data	Source(s)
¹ H NMR (CDCl ₃)	δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H)	[5]
¹³ C NMR (CDCl ₃)	δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6 ppm	[5]
Mass Spectrometry (MS)	m/z 221 (M + H)+	[5]



Experimental Protocols: Synthesis

A scalable, two-step synthesis for **5-(2-methoxy-4-nitrophenyl)oxazole** has been developed, achieving a 75% overall yield and >95% purity.[6] This process starts from a commercially available dye, the Fast Red B tetrafluoroborate salt.[6]

Step 1: Palladium(0)-Catalyzed Formylation

The initial step involves the palladium(0)-catalyzed formylation of an aryl diazonium species derived from the Fast Red B tetrafluoroborate salt to produce 2-methoxy-4-nitrobenzaldehyde. [5][6]

Step 2: Condensation with Tosylmethyl Isocyanide (TosMIC)

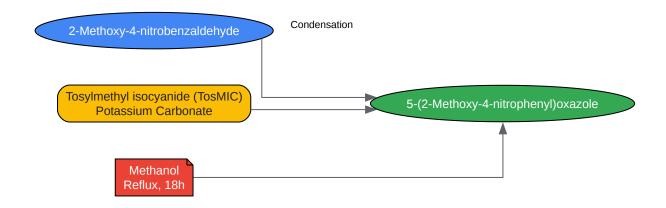
The synthesized 2-methoxy-4-nitrobenzaldehyde is then condensed with tosylmethyl isocyanide (TosMIC) to yield the final product, **5-(2-methoxy-4-nitrophenyl)oxazole**.[5][6]

Detailed Experimental Protocol for Condensation:

- To a solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL), add tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol).[5]
- Heat the resulting brown suspension at reflux for 18 hours.
- After cooling to room temperature, concentrate the dark brown solution under reduced pressure.[5]
- Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL).[5]
- The combined organic extracts are dried over MgSO₄.[5]
- The dark green solution is treated with an activated charcoal/bentonite clay/silica gel mixture.

 [5]
- Clarification by vacuum filtration followed by concentration under reduced pressure provides
 5-(2-methoxy-4-nitrophenyl)oxazole as a yellow solid (5.82 g, 96% yield).[5]





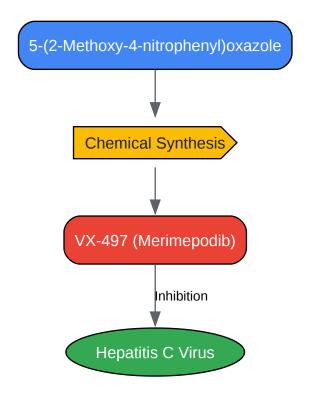
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Synthetic pathway for **5-(2-Methoxy-4-nitrophenyl)oxazole**.

Biological Significance and Applications

5-(2-Methoxy-4-nitrophenyl)oxazole is a crucial intermediate in the synthesis of the hepatitis C drug candidate VX-497, also known as merimepodib.[5][6] The oxazole moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] [8] While specific signaling pathways for **5-(2-methoxy-4-nitrophenyl)oxazole** are not extensively documented due to its role as a synthetic intermediate, its contribution to the synthesis of merimepodib underscores its importance in the development of antiviral therapies. Merimepodib functions as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is essential for viral replication.[6]





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